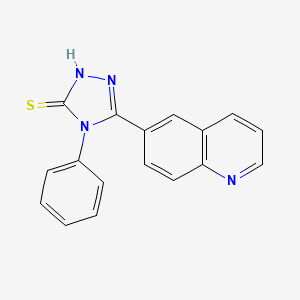

4-phenyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 866018-85-1

Cat. No.: VC5300041

Molecular Formula: C17H12N4S

Molecular Weight: 304.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866018-85-1 |

|---|---|

| Molecular Formula | C17H12N4S |

| Molecular Weight | 304.37 |

| IUPAC Name | 4-phenyl-3-quinolin-6-yl-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C17H12N4S/c22-17-20-19-16(21(17)14-6-2-1-3-7-14)13-8-9-15-12(11-13)5-4-10-18-15/h1-11H,(H,20,22) |

| Standard InChI Key | RYBRJJQHBOLEJV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC4=C(C=C3)N=CC=C4 |

Introduction

Chemical Identity and Structural Features

The compound’s systematic name, 4-phenyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol, reflects its core structure: a 1,2,4-triazole ring substituted at positions 4 and 5 with phenyl and quinolin-6-yl groups, respectively, and a thiol (-SH) group at position 3. Key physicochemical properties are summarized below:

The quinolin-6-yl group introduces aromatic π-stacking potential, while the triazole-thiol moiety enables hydrogen bonding and metal coordination, critical for enzyme inhibition . X-ray crystallography of analogous triazole-thiols reveals planar triazole rings with dihedral angles <10° relative to adjacent aryl groups, suggesting strong conjugation and stability .

Structure-Activity Relationships (SAR)

Key SAR insights from analogous compounds include:

-

Quinoline Substitution: Electron-withdrawing groups (e.g., -F, -CF₃) at the quinoline 6-position enhance antimicrobial potency by improving membrane permeability .

-

Triazole-Thiol Tautomerism: The thione-thiol equilibrium influences solubility and target binding. Thiol forms dominate in physiological pH, facilitating covalent interactions with cysteine residues in enzymes .

-

N4 Substitution: Bulky aryl groups (e.g., phenyl) at N4 improve metabolic stability by shielding the triazole ring from oxidative degradation .

Challenges and Future Directions

Despite its promise, further studies are needed to:

-

Elucidate the compound’s pharmacokinetic profile, including absorption, distribution, and CYP450 interactions.

-

Optimize solubility through prodrug strategies (e.g., thioether prodrugs) or formulation with cyclodextrins .

-

Explore synergistic effects with existing antimicrobials to combat resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume